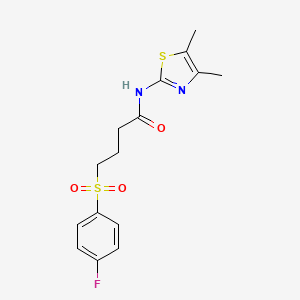

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

N-(4,5-Dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule characterized by a thiazole core substituted with methyl groups at positions 4 and 5, a sulfonyl group linked to a 4-fluorophenyl ring, and a butanamide chain terminating in the thiazole nitrogen. This compound is synthesized through a multi-step process involving sulfide oxidation, sulfonation, and amide coupling reactions (see ). Analytical characterization includes NMR, MS, and LCMS to confirm purity and structure .

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3S2/c1-10-11(2)22-15(17-10)18-14(19)4-3-9-23(20,21)13-7-5-12(16)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEDHCMJIGIBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with acetone in the presence of a suitable catalyst to introduce the dimethyl groups at the 4 and 5 positions.

Introduction of the Fluorophenyl Sulfonyl Group: The 4-fluorophenyl sulfonyl group can be introduced via a sulfonylation reaction, where 4-fluorobenzenesulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.

Attachment of the Butanamide Chain: The final step involves the coupling of the intermediate with butanoyl chloride under basic conditions to form the butanamide chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and the butanamide chain can be susceptible to oxidation under strong oxidizing conditions, leading to the formation of sulfoxides or sulfone derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, potentially affecting the sulfonyl group and converting it to a sulfide.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The thiazole ring and the fluorophenyl sulfonyl group can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide- and thiazole-containing molecules, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally or functionally related compounds:

Functional Analogues from Triazole-Sulfonyl Derivatives

- Compounds 7–9 (5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones): Structural Differences: Replace the thiazole ring with a 1,2,4-triazole core and incorporate additional fluorine substitutions (2,4-difluorophenyl). Synthesis: Derived from hydrazinecarbothioamide precursors via cyclization in basic media .

Pharmacokinetic and Physicochemical Comparisons

Key Research Findings and Data Tables

Table 2: Pharmacological Implications

| Compound Class | Potential Targets | Advantages | Limitations |

|---|---|---|---|

| Thiazole-sulfonamides | Kinases, Carbonic Anhydrases | High selectivity, metabolic stability | Limited solubility in aqueous media |

| Piperazine-sulfonamides | GPCRs, Ion Channels | Enhanced CNS penetration | Risk of off-target effects |

| Triazole-sulfonyl derivatives | Antioxidant Enzymes | Redox activity, metal chelation | Instability in acidic conditions |

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, a compound with potential therapeutic applications, exhibits various biological activities that have been the subject of recent research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiazole ring and a sulfonamide group, which are known to contribute to its biological activity.

Research indicates that N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide functions through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound demonstrates significant inhibition of tyrosinase, an enzyme critical in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

- Antioxidant Activity : Studies have shown that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Cytotoxic Effects : In vitro studies indicate that at certain concentrations, the compound can exert cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide:

Case Studies

- Tyrosinase Inhibition in Melanoma Cells : A study investigated the effects of N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide on B16F10 melanoma cells. Results indicated a concentration-dependent reduction in tyrosinase activity and melanin production, suggesting its potential as a treatment for hyperpigmentation disorders .

- Cytotoxicity Assessment : In another study, the compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity at concentrations above 20 µM, highlighting its potential as an anticancer agent .

- Antioxidant Efficacy Evaluation : The antioxidant properties were assessed using several assays, confirming that the compound effectively scavenges free radicals and reduces oxidative stress markers in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?

- Synthesis :

- Use multi-step protocols starting with precursors like 4-fluorobenzenesulfonyl chloride and butanamide derivatives. Reactions often require temperature control (e.g., 60–80°C) and pH adjustments (neutral to mildly basic) to optimize yields .

- Critical intermediates (e.g., benzo[d]thiazole derivatives) may require coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .

- Characterization :

- Confirm structure via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 2.5–3.0 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro assays :

- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ calculations .

- Screen for anti-inflammatory activity via COX-2 inhibition assays (ELISA-based) at 10–100 µM concentrations .

- Target identification :

- Perform molecular docking with proteins like NF-κB or EGFR to predict binding affinity, guided by the compound’s sulfonyl and fluorophenyl motifs .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Reaction path analysis :

- Apply density functional theory (DFT) to model transition states and identify energy barriers for sulfonylation or amidation steps .

- Solvent optimization :

- Use COSMO-RS simulations to predict solvent effects (e.g., DMSO vs. ethanol) on reaction yields .

Q. What strategies resolve contradictions in solubility versus bioactivity data?

- Solubility enhancement :

- Test co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–200 nm size) via emulsion-solvent evaporation to improve aqueous solubility without compromising activity .

- Structure-activity relationship (SAR) :

- Compare analogs (e.g., methyl vs. ethyl thiazole substituents) to isolate contributions of specific functional groups to bioactivity .

Q. What experimental designs are robust for studying pharmacokinetic properties in preclinical models?

- In vitro ADME :

- Assess metabolic stability using human liver microsomes (HLM) and quantify CYP450 inhibition .

- In vivo studies :

- Conduct oral bioavailability tests in rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS plasma analysis .

- Monitor tissue distribution via radiolabeling (³H or ¹⁴C isotopes) .

Q. How can researchers address variability in cytotoxicity data across cell lines?

- Mechanistic profiling :

- Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Resistance testing :

- Use CRISPR-Cas9 to knockout suspected targets (e.g., Bcl-2) and validate compound specificity .

Data Analysis and Validation

Q. What statistical methods validate reproducibility in synthesis and bioassays?

- DoE (Design of Experiments) :

- Apply Box-Behnken designs to optimize reaction parameters (temperature, pH, solvent ratio) and quantify interactions .

- Bioassay validation :

- Use Z’-factor analysis to confirm assay robustness (Z’ > 0.5 indicates high reliability) .

Q. How should conflicting data on target selectivity be resolved?

- Biophysical validation :

- Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for proposed targets .

- Off-target screening :

- Use phosphoproteomics to identify unintended kinase interactions .

Tables for Key Parameters

| Parameter | Recommended Method | Typical Range/Output | Reference |

|---|---|---|---|

| Synthesis yield | Gravimetric analysis post-column purification | 60–85% | |

| Cytotoxicity (IC₅₀) | MTT assay (48h exposure) | 5–50 µM | |

| Aqueous solubility | HPLC-UV (shake-flask method) | 10–50 µg/mL (pH 7.4) | |

| Metabolic stability (HLM) | LC-MS/MS (t½) | t½ = 30–120 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.